molecular formula C3H6ClN3O2 B3417363 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) CAS No. 1046079-40-6

1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)

Cat. No.: B3417363
CAS No.: 1046079-40-6
M. Wt: 151.55 g/mol
InChI Key: YXRVNWLUNSADLS-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . This specific compound is characterized by the presence of an oxadiazole ring, an aminomethyl group, and a hydrochloride salt, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents such as phosphorus oxychloride . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxadiazoles with varying biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(aminomethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRVNWLUNSADLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-40-6
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046079-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 2
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 3
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 4
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 5
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 6
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)

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